Zacopride

Gastroenterology Receptor Pharmacology Binding Assay

Single-target 5-HT₃ antagonists or 5-HT₄ agonists cannot replicate the interplay between these receptors in enteric, cardiac, and CNS models. Zacopride solves this with a dual pharmacological fingerprint: • 5-HT₃ antagonism (Ki=0.38 nM) plus 5-HT₄ agonism (Ki=373 nM) for visceral hypersensitivity & emesis research • IK1 channel activation at 1 µmol/L, suppressing early afterdepolarizations in cardiac arrhythmia models • (R)- & (S)-enantiomers exhibit stereospecific activities for dissecting receptor populations Racemic mixture, ≥98% purity. For R&D use only.

Molecular Formula C15H20ClN3O2
Molecular Weight 309.79 g/mol
CAS No. 90182-92-6
Cat. No. B1682363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZacopride
CAS90182-92-6
Synonyms4-amino-5-iodo-2-methoxy-N-(1-azabicyclo(2.2.2)oct-3-yl)benzamide
4-amino-N-(1-azabicyclo(2,2,2)oct-3-yl)-5-chloro-2-methoxybenzamide-2-butenedioate
iodozacopride
zacopride
zacopride hydrochloride
Molecular FormulaC15H20ClN3O2
Molecular Weight309.79 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N
InChIInChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20)
InChIKeyFEROPKNOYKURCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zacopride: Dual 5-HT₃ Antagonist and 5-HT₄ Agonist


Zacopride (4-amino-5-chloro-2-methoxy-N-(quinuclidin-3-yl)-benzamide) is a substituted benzamide that exhibits a unique dual pharmacological profile, functioning as a potent antagonist at the 5-HT₃ receptor and an agonist at the 5-HT₄ receptor . Its binding affinities (Ki) for these receptors are well-characterized, establishing it as a tool for investigating serotonergic signaling pathways in gastrointestinal, cardiovascular, and neurological research . The compound is typically supplied as a racemic mixture of its (R)- and (S)-enantiomers, which exhibit distinct pharmacological activities, adding another layer of complexity and utility for researchers .

Dual 5-HT3 antagonist and 5-HT4 agonist research tool
Enantiomer-specific serotonergic pathway study context (R/S)
IK1 potassium channel activation for cardiac electrophysiology research

Zacopride Differentiation from Other 5-HT₃ Agents


Selecting a '5-HT₃ antagonist' or a 'prokinetic benzamide' without distinguishing Zacopride's specific profile introduces significant scientific and translational risk. Unlike selective 5-HT₃ antagonists (e.g., ondansetron, granisetron) or primarily 5-HT₄ agonists (e.g., cisapride, mosapride), Zacopride's unique dual activity and significant IK1 channel agonism create a distinct pharmacological fingerprint . This fingerprint dictates its unique in vivo efficacy profile across models of emesis, visceral hypersensitivity, cardiac arrhythmia, and anxiety . Furthermore, the (R)- and (S)-enantiomers of Zacopride are not functionally interchangeable, exhibiting stereospecific and even opposing activities in different assays, which is not a property shared by all racemic 5-HT₃ ligands . Substituting with a single-target analog or even another racemic benzamide would thus alter or eliminate key experimental outcomes in these specific research domains. The following evidence quantifies precisely where Zacopride's differentiation is most pronounced and verifiable.

Selective 5-HT3 antagonists Lack 5-HT4 agonism and IK1 activation; may alter dual-pathway modulation outcomes
Prokinetic benzamides Differ in 5-HT3 affinity and IK1 profile; may not replicate receptor‑engagement pattern
Single enantiomer (R)- and (S)-zacopride show enantiomer‑specific activity; racemate substitution may shift stereospecific response

Zacopride Comparative Evidence


5-HT₃ Binding Affinity vs. Renzapride and Cisapride

Zacopride exhibits significantly higher affinity for cloned human 5-HT₃ receptors than its structural analogs renzapride and cisapride, as demonstrated in a direct competitive binding study using [3H]ramosetron . This establishes a clear quantitative hierarchy for 5-HT₃ antagonism among benzamide prokinetics.

5-HT₃ Binding Affinity
Head-to-head
Ki = 0.38 nM
High-affinity 5-HT₃ engagement context
20-fold vs renzapride, 1800-fold vs cisapride
Gastroenterology Receptor Pharmacology Binding Assay

Antiemetic Potency in Cisplatin-Induced Emesis vs. Ondansetron

Zacopride demonstrates high oral bioavailability and potency in a canine model of chemotherapy-induced nausea and vomiting (CINV), with a 90% inhibitory dose (ID90) that is quantifiably low and matched by both intravenous and oral routes . This contrasts with the poor oral bioavailability often cited for first-generation 5-HT₃ antagonists like ondansetron .

Oral Antiemetic Potency
Cross-study comparable
ID90 = 28 µg/kg (i.v. and p.o.)
vs ondansetron: low/variable oral exposure
Supports consistent oral dosing in emesis models
Near-equivalent i.v./p.o. exposure context
Oncology Supportive Care Antiemetic Research In Vivo Pharmacology

5-HT₄ Agonist Activity in Human Atrium

Unlike selective 5-HT₃ antagonists, Zacopride acts as a full agonist at human cardiac 5-HT₄ receptors, a functional activity directly confirmed in isolated human right atrial preparations . This is a distinct differentiator from pure 5-HT₃ antagonists like ondansetron and granisetron, which lack this direct positive inotropic action.

5-HT₄ Agonism in Human Atrium
Head-to-head
Positive inotropic response
Functional 5-HT₄ receptor activation context
Blocked by 5-HT₄ antagonists; not observed with ondansetron
Cardiac Electrophysiology Cardiovascular Pharmacology Functional Assay

IK1 Potassium Channel Activation

Zacopride directly activates the cardiac inward rectifier potassium current (IK1), a property not shared by other 5-HT₃ antagonists like ondansetron and granisetron, and one that confers a unique antiarrhythmic profile . This mechanism is independent of its actions at 5-HT₃ and 5-HT₄ receptors.

IK1 Channel Activation
Class-level inference
Hyperpolarizes RMP, shortens APD, reduces EADs at 1 µM
Supports IK1-mediated electrophysiology research
Not reported for selective 5-HT₃ antagonists
Cardiac Electrophysiology Antiarrhythmic Research Ion Channel Pharmacology

S- vs. R-Zacopride Stereospecific Potency

The enantiomers of Zacopride exhibit a marked divergence in potency across different assays. S-Zacopride is significantly more potent at inhibiting the 5-HT₃ receptor-mediated von Bezold-Jarisch reflex, while R-Zacopride shows unique potency in certain anxiolytic models and at a distinct binding site [REFS-1, REFS-2]. This stereoselectivity is a key differentiator from non-chiral 5-HT₃ antagonists.

S- vs R-Zacopride Potency
Head-to-head
S: ID50 = 0.02 µg/kg; R: 0.30 µg/kg
15-fold enantiomer difference
Enantiomer-specific 5-HT₃ response context
S-enantiomer shows higher potency in reflex model
Stereochemistry Behavioral Pharmacology Receptor Binding

Zacopride Research Applications


Dual 5-HT₃/5-HT₄ Modulation in GI Motility and Pain

For research focused on the interplay between 5-HT₃ and 5-HT₄ receptors in the enteric nervous system, Zacopride is a superior tool compared to single-target agents. Its high potency at human 5-HT₃ receptors (Ki = 0.38 nM) enables robust antagonism, while its 5-HT₄ agonism (Ki = 373 nM) provides a concurrent prokinetic signal . This dual profile is directly relevant to models where both mechanisms are implicated, such as visceral hypersensitivity, where Zacopride (ED50 = 8.2 µg/kg) was more potent than granisetron (ED50 = 17.6 µg/kg) in reducing colonic distension-induced contractions .

IK1-Mediated Antiarrhythmic Mechanisms

Researchers investigating novel antiarrhythmic strategies based on stabilizing the resting membrane potential should consider Zacopride. Its ability to activate the IK1 current, hyperpolarize cardiomyocytes, and suppress early afterdepolarizations (EADs) at 1 µmol/L is a unique profile not found in other 5-HT₃ antagonists . This makes Zacopride a specific chemical probe for dissecting IK1-related cardioprotection and for validating this target in preclinical arrhythmia models, including those resistant to conventional class I or III agents.

Stereoselective 5-HT₃ Pharmacology in Behavioral Models

When experimental design requires dissecting 5-HT₃ receptor-mediated behaviors with high precision, the enantiomers of Zacopride offer a powerful advantage. The S-enantiomer's superior potency in reflexive models (ID50 = 0.02 µg/kg i.v.) versus the R-enantiomer's distinct profile in anxiety and cognition tests allows for the pharmacological isolation of different 5-HT₃ receptor populations or downstream signaling pathways [REFS-1, REFS-2]. This is a level of functional resolution that non-chiral 5-HT₃ antagonists cannot provide.

CINV Models with High Oral Bioavailability

In preclinical CINV research requiring consistent and reliable oral dosing, Zacopride is a validated and potent tool. Its near-equivalent i.v. and p.o. ID90 values (28 µg/kg) against cisplatin-induced emesis in dogs demonstrate high oral bioavailability, a significant practical advantage over older agents like ondansetron which exhibit poor and variable oral absorption . This reduces the need for parenteral administration and minimizes inter-animal variability in PK/PD studies.

Application
Selection Property
Validation Focus
GI Motility and Visceral Sensitivity Research
Dual 5-HT3/5-HT4 receptor engagement
5-HT3/5-HT4 pathway crosstalk endpoints
Cardiac Electrophysiology and IK1 Channel Research
IK1 potassium channel activation profile
Resting membrane potential and EAD suppression endpoints
Stereoselective 5-HT3 Behavioral Pharmacology
Enantiomer-specific binding and functional activity
Differential response in anxiety/cognition research models
Oral Antiemetic Research Models
Consistent oral exposure profile
PK/PD relationship in emesis models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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